molecular formula C23H29ClN2O2S B5964888 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine

Cat. No.: B5964888
M. Wt: 433.0 g/mol
InChI Key: KEQZQEINAJSDLJ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and aromatic rings, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Aromatic Substitution: The final step involves the substitution of the aromatic rings. This can be achieved through a Friedel-Crafts alkylation reaction where the piperazine derivative reacts with chloroaromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Hydroxylated or aminated aromatic compounds.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-4-[(4-phenylphenyl)sulfonyl]piperazine
  • 1-(5-chloro-2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness

1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of particular interest in research.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O2S/c1-18-7-10-21(24)17-23(18)25-13-15-26(16-14-25)29(27,28)22-11-8-20(9-12-22)19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQZQEINAJSDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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